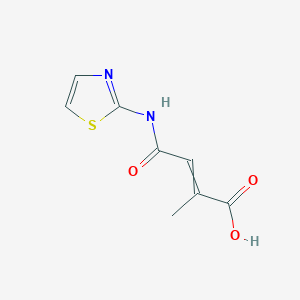
2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- is a chemical compound with the molecular formula C8H8N2O3S. It is known for its unique structure, which includes a thiazole ring, a butenoic acid moiety, and an oxo group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- typically involves the reaction of thiazole derivatives with butenoic acid precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butenoic acid, 2-methyl-4-oxo-4-(1,3-thiazol-2-ylamino)-, (2E)-
- 2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2Z)-
Uniqueness
2-Butenoic acid, 2-methyl-4-oxo-4-(2-thiazolylamino)-, (2E)- is unique due to its specific structural features, such as the (2E) configuration and the presence of both the thiazole ring and the butenoic acid moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
649554-02-9 |
|---|---|
Formule moléculaire |
C8H8N2O3S |
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
2-methyl-4-oxo-4-(1,3-thiazol-2-ylamino)but-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-5(7(12)13)4-6(11)10-8-9-2-3-14-8/h2-4H,1H3,(H,12,13)(H,9,10,11) |
Clé InChI |
LQMDSXLXFGYONW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NC1=NC=CS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



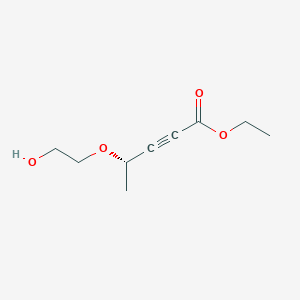
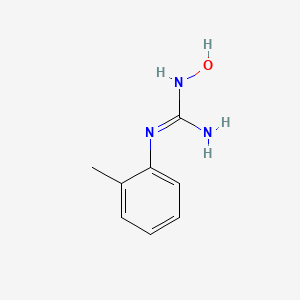

![{[(Pent-1-yn-3-yl)oxy]methyl}benzene](/img/structure/B12601222.png)
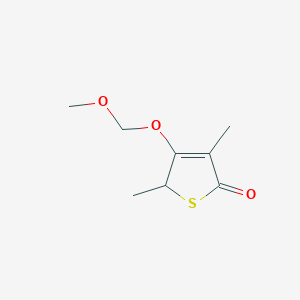
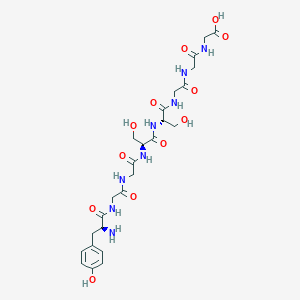

![3-Pyridineacetamide, 6-(3-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-](/img/structure/B12601241.png)
![2-Hydroxy-3-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12601244.png)

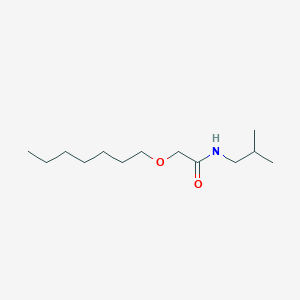

![2-[(4-Chlorophenyl)methanesulfonyl]-2-methylpent-4-en-1-ol](/img/structure/B12601270.png)
